molecular formula C25H19NO7 B2984437 Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate CAS No. 951956-60-8

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate

Cat. No.: B2984437
CAS No.: 951956-60-8
M. Wt: 445.427
InChI Key: AJCCBSCIKJECBU-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structural properties, which make it valuable in various fields such as drug discovery, material science, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate involves multiple steps. One common method includes the reaction of 7-methoxy-4-oxochromen-3-yl with 4-hydroxybenzoic acid, followed by esterification with methanol. The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Used in the synthesis of various organic compounds.

    2-(7-methoxy-4-oxochromen-3-yl)acetic acid: Known for its applications in medicinal chemistry.

Uniqueness

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate stands out due to its unique structural features, which confer specific reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO7/c1-30-17-11-12-19-21(13-17)32-14-22(23(19)27)33-16-9-7-15(8-10-16)24(28)26-20-6-4-3-5-18(20)25(29)31-2/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCCBSCIKJECBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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